molecular formula C10H12O2 B13597124 (E)-4-phenylbut-3-ene-1,2-diol

(E)-4-phenylbut-3-ene-1,2-diol

Cat. No.: B13597124
M. Wt: 164.20 g/mol
InChI Key: NIKBSMYNKTUHIF-VOTSOKGWSA-N
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Description

(E)-4-phenylbut-3-ene-1,2-diol is an organic compound characterized by a phenyl group attached to a butene chain with two hydroxyl groups at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-phenylbut-3-ene-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-phenylbut-3-en-2-one.

    Reduction: The 4-phenylbut-3-en-2-one is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reducing agents, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-4-phenylbut-3-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

    Oxidation: 4-phenylbut-3-en-2-one.

    Reduction: 4-phenylbutane-1,2-diol.

    Substitution: 4-phenylbut-3-ene-1,2-dichloride.

Scientific Research Applications

(E)-4-phenylbut-3-ene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-phenylbut-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group provides additional stability and potential for π-π interactions with aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    4-phenylbut-3-en-2-one: A precursor in the synthesis of (E)-4-phenylbut-3-ene-1,2-diol.

    4-phenylbutane-1,2-diol: A reduced form of the compound.

    4-phenylbut-3-ene-1,2-dichloride: A substituted derivative.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a phenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(E)-4-phenylbut-3-ene-1,2-diol

InChI

InChI=1S/C10H12O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7,10-12H,8H2/b7-6+

InChI Key

NIKBSMYNKTUHIF-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(CO)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(CO)O

Origin of Product

United States

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